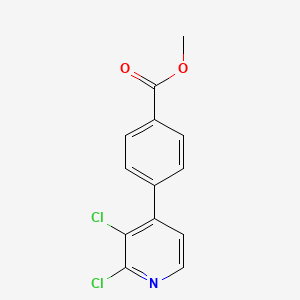

Methyl 4-(2,3-dichloropyridin-4-yl)benzoate

Description

Methyl 4-(2,3-dichloropyridin-4-yl)benzoate is a synthetic organic compound featuring a methyl benzoate moiety directly substituted at the para-position with a 2,3-dichloropyridin-4-yl group. Such structural attributes are critical in medicinal chemistry and agrochemical design, where halogenated aromatic systems often enhance binding affinity or metabolic stability.

Properties

IUPAC Name |

methyl 4-(2,3-dichloropyridin-4-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2NO2/c1-18-13(17)9-4-2-8(3-5-9)10-6-7-16-12(15)11(10)14/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLDDFNXHJWLKEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2=C(C(=NC=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601260192 | |

| Record name | Methyl 4-(2,3-dichloro-4-pyridinyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601260192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160474-76-9 | |

| Record name | Methyl 4-(2,3-dichloro-4-pyridinyl)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160474-76-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-(2,3-dichloro-4-pyridinyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601260192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of Methyl 4-(2,3-dichloropyridin-4-yl)benzoate typically involves the esterification of 4-(2,3-dichloropyridin-4-yl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: : Methyl 4-(2,3-dichloropyridin-4-yl)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The chlorine atoms in the pyridine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .

Major Products Formed: : The major products formed from these reactions include 4-(2,3-dichloropyridin-4-yl)benzoic acid, 4-(2,3-dichloropyridin-4-yl)benzyl alcohol, and various substituted derivatives .

Scientific Research Applications

Chemistry: : In chemistry, Methyl 4-(2,3-dichloropyridin-4-yl)benzoate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .

Biology: : The compound is used in biological research to study the effects of chlorinated pyridine derivatives on biological systems. It is also used in the development of bioactive molecules .

Medicine: : In medicine, this compound is investigated for its potential therapeutic properties. It is used in the synthesis of drugs with anti-inflammatory, anti-cancer, and anti-viral activities .

Industry: : Industrial applications include its use as an intermediate in the production of dyes, pigments, and other specialty chemicals .

Mechanism of Action

The mechanism of action of Methyl 4-(2,3-dichloropyridin-4-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

The target compound distinguishes itself from analogous structures through its direct linkage of the benzoate ester to a dichloropyridine ring. Key comparisons include:

Table 1: Structural Comparison of Selected Compounds

Key Observations :

- Heterocyclic Systems: The dichloropyridine core in the target compound contrasts with quinolines (C1–C7, ) and pyridazines/isoxazoles ().

- Substituent Effects: The 2,3-dichloro substitution on pyridine enhances electron deficiency compared to mono-halogenated analogs (e.g., C3 in has a single 4-chlorophenyl group). This may influence reactivity in cross-coupling reactions or interactions with biological targets .

Hypothetical Functional Implications

- Drug Design: Piperazine-linked quinolines (C1–C7) may improve solubility or target engagement via spacer flexibility, whereas the target’s rigid pyridine-benzoate system could favor membrane permeability .

- Agrochemical Use : The dichloropyridine moiety’s electron deficiency might enhance herbicidal or insecticidal activity compared to fluorine/methoxy-substituted analogs (e.g., C4, C6 in ) .

Biological Activity

Methyl 4-(2,3-dichloropyridin-4-yl)benzoate is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is classified as an ester derived from benzoic acid and a chlorinated pyridine. Its unique structure contributes to its biological properties. The compound can be synthesized through various chemical pathways, often involving the reaction of 4-(2,3-dichloropyridin-4-yl)benzoic acid with methanol in the presence of an acid catalyst.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. It has been shown to:

- Inhibit Enzymatic Activity : this compound may inhibit enzymes involved in inflammatory pathways, leading to potential anti-inflammatory effects.

- Modulate Receptor Activity : The compound can bind to various receptors, influencing cellular signaling pathways that are crucial in disease processes such as cancer and inflammation.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activities. In vitro studies have demonstrated its ability to reduce the expression of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS in activated macrophages .

Anticancer Potential

The compound has been investigated for its anticancer properties. In cell line studies, it showed promising results against various cancer types, including breast and lung cancers. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .

Table 1: Summary of Biological Activities

Case Studies

- In Vitro Studies : A study examining the effects of this compound on human cancer cell lines reported a dose-dependent reduction in cell viability. The compound was particularly effective against MCF-7 (breast cancer) and A549 (lung cancer) cells, indicating its potential as a therapeutic agent in oncology .

- Inflammation Models : In animal models of inflammation, administration of the compound led to a significant decrease in edema formation and inflammatory markers compared to control groups. This suggests its utility in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

This compound can be compared with other chlorinated pyridine derivatives regarding their biological activities:

| Compound | Anti-inflammatory Effect | Anticancer Activity |

|---|---|---|

| This compound | Yes | Yes |

| Methyl 4-(2,3-dichloropyridin-3-yl)benzoate | Moderate | Limited |

| Methyl 4-(2,3-dichloropyridin-5-yl)benzoate | No | Minimal |

This table illustrates that this compound possesses distinct advantages over its analogs due to its robust anti-inflammatory and anticancer properties.

Q & A

Q. What are the common synthetic routes for preparing Methyl 4-(2,3-dichloropyridin-4-yl)benzoate, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves coupling reactions between pyridine and benzoate precursors. For example, halogenated pyridine derivatives can undergo Suzuki-Miyaura coupling with methyl 4-boronobenzoate under palladium catalysis. Reaction conditions such as temperature (80–120°C), solvent (THF or DMF), and catalyst loading (1–5 mol%) critically impact yield and purity. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol or methanol) is recommended .

Table 1: Representative Synthetic Conditions for Analogous Compounds

| Precursor | Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2,3-Dichloropyridine-4-boronic acid | Pd(PPh₃)₄ | THF | 100 | 72 | |

| Methyl 4-bromobenzoate | Pd(OAc)₂/XPhos | DMF | 120 | 68 |

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?

Methodological Answer:

- NMR (¹H/¹³C): Expect aromatic proton signals between δ 7.5–8.5 ppm (pyridine and benzoate rings). Chlorine substituents deshield adjacent protons, causing splitting patterns.

- IR Spectroscopy: Ester C=O stretch at ~1720 cm⁻¹; pyridine ring vibrations at ~1600 cm⁻¹.

- Mass Spectrometry (HRMS): Molecular ion peak at m/z 300.99 (C₁₃H₉Cl₂NO₂⁺) with isotopic clusters indicative of two chlorine atoms .

Q. What purification techniques are most effective for isolating this compound from reaction mixtures?

Methodological Answer: Recrystallization using ethanol or methanol is preferred due to the compound’s moderate polarity. For complex mixtures, gradient elution (hexane:ethyl acetate 4:1 to 1:1) on silica gel columns achieves >95% purity. Monitor fractions via TLC (Rf ~0.3 in 3:1 hexane:EA) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data when determining the compound’s structure using software like SHELX?

Methodological Answer: Contradictions often arise from twinning or disordered solvent molecules. Strategies include:

Q. What strategies optimize regioselectivity when synthesizing derivatives with additional substituents?

Methodological Answer:

- Directing Groups: Introduce electron-withdrawing groups (e.g., -NO₂) on the pyridine ring to guide electrophilic substitution.

- Metal-Mediated Coupling: Use Pd-catalyzed C-H activation for selective functionalization of the benzoate moiety.

- Protection/Deprotection: Temporarily protect reactive sites (e.g., ester groups) during halogenation .

Q. How do structural modifications at the pyridine and benzoate moieties impact biological activity in SAR studies?

Methodological Answer: Systematic substitution studies on analogs reveal:

- Pyridine Modifications: Electron-withdrawing groups (e.g., -Cl, -CF₃) enhance binding to hydrophobic enzyme pockets.

- Benzoate Modifications: Bulky substituents reduce solubility but improve metabolic stability.

Table 2: SAR Trends in Analogous Compounds

| Substituent (Pyridine) | Substituent (Benzoate) | Bioactivity (IC₅₀, nM) | Reference |

|---|---|---|---|

| 2,3-Dichloro | -OCH₃ | 120 | |

| 2-Cl, 3-CF₃ | -NHCOCH₃ | 45 |

Q. In cases where NMR and X-ray data conflict, what approaches validate structural assignments?

Methodological Answer:

Q. What in silico methods predict the binding affinity of derivatives to biological targets?

Methodological Answer:

- Molecular Docking (AutoDock Vina): Screen derivatives against target proteins (e.g., kinases) using PyMOL for visualization.

- MD Simulations (GROMACS): Assess stability of ligand-receptor complexes over 100 ns trajectories.

- QSAR Models: Corrogate electronic (HOMO/LUMO) and steric parameters (LogP) with activity data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.